6alpha-Fluoroprednisolone-21-acetate is a synthetic glucocorticoid with significant anti-inflammatory properties. This compound is structurally related to prednisolone, featuring a fluorine atom at the 6alpha position and an acetate group at the 21 position, which enhances its pharmacological activity. Its chemical formula is and it has a molecular weight of approximately 420.5 g/mol .
The compound is classified as a corticosteroid, specifically a fluorinated derivative of prednisolone. It is primarily sourced from pharmaceutical synthesis processes that involve modifications to the steroid backbone to enhance its therapeutic efficacy and reduce side effects. Various patents detail the methods for its preparation and potential applications in treating inflammatory conditions .
The synthesis of 6alpha-Fluoroprednisolone-21-acetate typically begins with prednisolone or its derivatives. The key steps in the synthesis include:
Industrial production often employs high-performance liquid chromatography (HPLC) for purification and quality control to ensure high yield and purity.
The molecular structure of 6alpha-Fluoroprednisolone-21-acetate can be represented as follows:
This structural configuration contributes to its enhanced anti-inflammatory activity compared to non-fluorinated corticosteroids .
6alpha-Fluoroprednisolone-21-acetate can undergo various chemical reactions, including:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action of 6alpha-Fluoroprednisolone-21-acetate involves binding to glucocorticoid receptors in target tissues. This binding leads to:
The enhanced potency due to fluorination allows for lower doses compared to other corticosteroids, reducing potential side effects while maintaining therapeutic efficacy .
These properties are crucial for formulation development in pharmaceutical applications .
6alpha-Fluoroprednisolone-21-acetate is primarily utilized in:
Research continues into its potential applications in various therapeutic areas due to its favorable pharmacological profile compared to traditional corticosteroids .
The development of fluorinated corticosteroids represented a revolutionary advance in endocrine pharmacology during the 1950s. Prior to this era, adrenal insufficiency treatments relied on crude adrenal extracts or non-halogenated steroids like cortisone, which offered suboptimal therapeutic efficacy. As documented in historical medical literature, the average life expectancy for adrenal insufficiency patients prior to 1939 was approximately one year, extending marginally to three years with the introduction of deoxycorticosterone. The paradigm shifted dramatically with the advent of targeted glucocorticoid replacement therapies in the 1950s, which improved patient life expectancy beyond ten years [5]. This therapeutic revolution created the imperative for structurally optimized steroids.
The strategic introduction of fluorine atoms at the C6α position—exemplified by 6α-fluoroprednisolone (CAS 53-34-9)—was a calculated effort to enhance biological activity. Fluorine’s high electronegativity and small atomic radius allowed it to modulate steroid-receptor interactions without steric hindrance. Early clinical evaluations demonstrated that 6α-fluoroprednisolone exhibited significantly amplified anti-inflammatory potency compared to non-fluorinated counterparts. Spirometric and clinical assessments in the 1960s confirmed its superior efficacy in inflammatory conditions, establishing fluorination as a viable strategy for corticoid optimization [9]. This period marked the transition from naturally derived corticosteroids to rationally designed synthetic analogs with tailored pharmacological profiles.
6α-Fluoroprednisolone-21-acetate (CAS 570-36-5) emerged as a structurally refined glucocorticoid derivative that capitalized on two synergistic modifications: fluorination at C6α and esterification at C21. The compound, systematically named as [2-[(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, incorporates a fluorine atom that electronically influences the A-ring’s ketone group at C3. This configuration enhances binding affinity to glucocorticoid receptors (GRs) by stabilizing ligand-receptor interactions through polar and hydrogen-bonding effects [6] [10]. The C21 acetate group concurrently improves lipid solubility and cellular permeability, thereby increasing topical bioavailability and local anti-inflammatory effects [3] [7].
Table 1: Physicochemical Properties of 6α-Fluoroprednisolone-21-Acetate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₃H₂₉FO₆ | [3] [10] |
Molecular Weight | 420.47 g/mol | [3] [7] |
Melting Point | 238–242 °C | [10] |
Solubility Profile | Soluble in chloroform, methanol, ethanol; Poor in water | [4] [10] |
CAS Registry Number | 570-36-5 | [3] [6] |
The compound’s structural ingenuity lies in its balanced hydrophilicity-lipophilicity profile, which permits efficient tissue penetration while retaining sufficient polarity for receptor engagement. Solid-state NMR studies confirm that fluorination induces subtle conformational shifts in the steroid nucleus, particularly altering the spatial orientation of the C3 carbonyl and C20 ketone groups. These changes amplify transrepression activity—the suppression of pro-inflammatory transcription factors like NF-κB—without proportionally increasing metabolic toxicity [9]. Consequently, 6α-fluoroprednisolone-21-acetate became a prototype for subsequent glucocorticoids where receptor selectivity and reduced systemic exposure were paramount design objectives.
The structural evolution from prednisolone to 6α-fluorinated analogs illustrates a deliberate trajectory toward enhanced glucocorticoid specificity. Prednisolone acetate (C₂₃H₃₀O₆, MW 402.49 g/mol) established the foundational scaffold: a ∆¹,⁴-diene A-ring for increased potency and a C21 acetate group for improved topical absorption [4]. However, its therapeutic limitations—including significant mineralocorticoid activity and suboptimal receptor binding—prompted targeted modifications.
The introduction of a fluorine atom at C6α in 6α-fluoroprednisolone (C₂₁H₂₇FO₅, MW 378.43 g/mol) marked the first critical optimization. This change yielded a 5–10-fold increase in anti-inflammatory potency compared to prednisolone, attributed to fluorine’s electron-withdrawing effects that amplified the C3 carbonyl’s electrophilicity and strengthened hydrogen bonding with GR residues [9]. The subsequent synthesis of 6α-fluoroprednisolone-21-acetate incorporated both halogenation and esterification, resulting in a compound (C₂₃H₂₉FO₆, MW 420.47 g/mol) optimized for localized action.
Table 2: Structural Evolution from Prednisolone to 6α-Fluorinated Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Prednisolone Acetate | C₂₃H₃₀O₆ | 402.49 | ∆¹,⁴-diene A-ring; C21 acetate ester |
6α-Fluoroprednisolone | C₂₁H₂₇FO₅ | 378.43 | C6α fluorine; ∆¹,⁴-diene A-ring; C11β hydroxyl |
6α-Fluoroprednisolone-21-Acetate | C₂₃H₂₉FO₆ | 420.47 | C6α fluorine; C21 acetate ester; ∆¹,⁴-diene |
The therapeutic significance of these modifications is evidenced by comparative studies. In congenital adrenal hyperplasia patients, 6α-fluoroprednisolone demonstrated potent glucocorticoid effects with reduced growth suppression compared to hydrocortisone—a crucial advantage in pediatric endocrinology [9]. Similarly, the 21-acetate derivative’s crystallographic profile (melting point 238–242°C vs. prednisolone acetate’s 240°C) reflects enhanced molecular stability without compromising bioavailability [4] [10]. This iterative structural refinement—halogenation followed by esterification—established a blueprint for modern glucocorticoid design, balancing receptor affinity, metabolic stability, and tissue-targeted delivery.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: